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molecular formula C10H12O4 B8581340 1,6-Dioxacyclododec-9-yne-2,5-dione CAS No. 212384-93-5

1,6-Dioxacyclododec-9-yne-2,5-dione

Cat. No. B8581340
M. Wt: 196.20 g/mol
InChI Key: UGRLFORRTNLCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993470B2

Procedure details

In a dry 500 mL Schlenk-tube, which has been flooded with argon, succinic acid dipent-3-inyl ester (5.00 mmol, 1.251 g), [Mo(≡N)(OSiPh3)3(phen)].0.5 toluene (0.500 mmol, 581.2 mg), MnCl2 (0.500 mmol, 62.9 mg) and molecular sieve (10.0 g, 5 Å, powder) were suspended in 250 mL of toluene. The reaction solution was stirred for 24 h at 80° C. and was filtered after cooling over a short silica gel column. The filtrate was concentrated and the residue was purified by means of column chromatography (hexane/EtOAc 4:1). 1,6-dioxacyclododec-9-in-2,5-dione was isolated as colorless oil (yield 60%). 1H NMR (400 MHz, CD2Cl2): δ=4.21-4.14 (m, 4H), 2.61 (s, 4H), 2.44-2.37 (m, 4H); 13C NMR (100 MHz, CD2Cl2): δ=171.9 (2×C), 79.0 (2×C), 61.6 (2×CH2), 30.2 (2×CH2), 19.7 (2×CH2); IR (film): v=2965, 2915, 2840, 1729, 1458, 1421, 1383, 1353, 1336, 1267, 1251, 1158, 1053, 1030, 1000, 952, 837 cm−1; MS (EI) m/z (%): 166 (1), 101 (14), 78 (100), 66 (59), 65 (16), 55 (7), 40 (12), 28 (7); HRMS (ESI): m/z: calculated for C10H12O4+Na: 219.0628; found: 219.0627.
Name
succinic acid dipent-3-inyl ester
Quantity
1.251 g
Type
reactant
Reaction Step One
[Compound]
Name
Mo(≡N)(OSiPh3)3(phen)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MnCl2
Quantity
62.9 mg
Type
reactant
Reaction Step One
Quantity
581.2 mg
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7](=[O:18])[CH2:8][CH2:9][C:10]([O:12][CH2:13][CH2:14][C:15]#[C:16][CH3:17])=[O:11])CC#CC>C1(C)C=CC=CC=1>[O:6]1[CH2:1][CH2:17][C:16]#[C:15][CH2:14][CH2:13][O:12][C:10](=[O:11])[CH2:9][CH2:8][C:7]1=[O:18]

Inputs

Step One
Name
succinic acid dipent-3-inyl ester
Quantity
1.251 g
Type
reactant
Smiles
C(CC#CC)OC(CCC(=O)OCCC#CC)=O
Name
Mo(≡N)(OSiPh3)3(phen)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
MnCl2
Quantity
62.9 mg
Type
reactant
Smiles
Name
Quantity
581.2 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 24 h at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
after cooling over a short silica gel column
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by means of column chromatography (hexane/EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(CCC(OCCC#CCC1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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